molecular formula C12H16ClN B6220020 (1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 2751603-48-0

(1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B6220020
CAS No.: 2751603-48-0
M. Wt: 209.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic compound featuring a unique azabicyclohexane structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the 2-methylphenyl group and the azabicyclohexane core makes it a versatile scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the following steps:

    Cycloaddition Reaction: The initial step often involves a [2+2] cycloaddition reaction to form the bicyclic core.

    Functional Group Introduction:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the photochemical cycloaddition step. Continuous flow reactors may be employed to enhance the efficiency and safety of the photochemical reactions .

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces saturated derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space, particularly in the development of sp3-rich compounds .

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its rigid bicyclic structure can mimic natural substrates, making it useful in the development of enzyme inhibitors and receptor modulators .

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activity against various diseases, including neurological disorders and infections .

Industry

Industrially, the compound can be used in the synthesis of advanced materials and as a building block for the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of (1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. The azabicyclohexane core can bind to receptors or enzymes, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 2-methylphenyl group in (1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride imparts unique steric and electronic properties, which can enhance its interaction with biological targets. This makes it a promising candidate for further development in medicinal chemistry .

Properties

CAS No.

2751603-48-0

Molecular Formula

C12H16ClN

Molecular Weight

209.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.